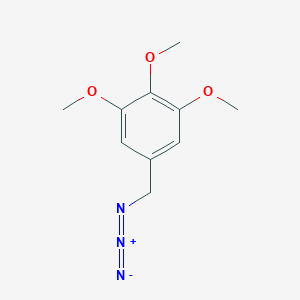

5-(Azidomethyl)-1,2,3-trimethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

133992-56-0 |

|---|---|

Molecular Formula |

C10H13N3O3 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

5-(azidomethyl)-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C10H13N3O3/c1-14-8-4-7(6-12-13-11)5-9(15-2)10(8)16-3/h4-5H,6H2,1-3H3 |

InChI Key |

MWLYDECOHPRVOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Routes to 5 Azidomethyl 1,2,3 Trimethoxybenzene

Precursor Synthesis and Functionalization of the 1,2,3-Trimethoxybenzene (B147658) Core

The foundational step in synthesizing the target compound is the construction and appropriate functionalization of the 1,2,3-trimethoxybenzene scaffold. This involves creating the core ring system, often starting from simpler phenolic compounds, and then introducing a functional handle at the desired position for subsequent elaboration.

Synthesis of (3,4,5-Trimethoxyphenyl)methanol Derivatives

A primary precursor for the target molecule is (3,4,5-trimethoxyphenyl)methanol. This benzylic alcohol provides the necessary carbon framework and a hydroxyl group that can be readily converted into a better leaving group for the subsequent azidation step. The synthesis of this alcohol often starts from 3,4,5-trimethoxybenzaldehyde (B134019), a commercially available compound that serves as an intermediate in the production of various pharmaceuticals like trimethoprim. wikipedia.org The aldehyde is typically reduced to the corresponding alcohol using standard reducing agents.

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₄ |

| Molar Mass | 198.22 g/mol |

| CAS Number | 3840-31-1 |

| Appearance | Light yellow liquid or solid |

| Melting Point | 58-61 °C |

| Boiling Point | 137-140 °C (at 0.4 mmHg) |

| Synonyms | 3,4,5-Trimethoxybenzyl alcohol, 3,4,5-Trimethoxybenzenemethanol |

Data sourced from various chemical suppliers and databases. chemsynthesis.comcymitquimica.comalfachemch.com

Halogenation Strategies for Benzyl (B1604629) Positions (e.g., Bromination to 5-(Bromomethyl)-1,2,3-trimethoxybenzene)

To facilitate the introduction of the azido (B1232118) group, the hydroxyl group of (3,4,5-trimethoxyphenyl)methanol must be converted into a good leaving group. Halogenation, particularly bromination, of the benzylic position is a common and effective strategy. This transformation yields 5-(bromomethyl)-1,2,3-trimethoxybenzene, a reactive intermediate primed for nucleophilic substitution. Various brominating agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to ensure high yield and selectivity, minimizing side reactions. This step is analogous to the preparation of other benzylic bromides, which are known precursors for azides in one-pot nucleophilic substitution-cycloaddition reactions. nih.gov

Green Synthesis Approaches for 1,2,3-Trimethoxybenzene Scaffolds

Conventional methods for synthesizing the 1,2,3-trimethoxybenzene core often rely on toxic methylating agents. researchgate.net In contrast, green chemistry approaches aim to mitigate environmental impact by using safer reagents and more efficient catalytic systems. One such method involves the synthesis of 1,2,3-trimethoxybenzene from pyrogallol (B1678534) using dimethyl carbonate (DMC) as an environmentally benign methylating agent. researchgate.net This reaction is catalyzed by an ionic liquid, l-butyl-3-methylimidazolium bromide ([Bmim]Br), which offers advantages in terms of reusability and reaction efficiency. researchgate.net

Under optimized conditions, this green synthesis route achieves a complete conversion of pyrogallol with a high yield of the desired 1,2,3-trimethoxybenzene. researchgate.net

| Parameter | Optimized Value |

| Starting Material | Pyrogallol (PA) |

| Methylating Agent | Dimethyl Carbonate (DMC) |

| Catalyst | l-butyl-3-methylimidazolium bromide ([Bmim]Br) |

| Reaction Temperature | 160°C |

| Molar Ratio (PA:DMC) | 1:6 |

| Reaction Time | 7 hours |

| Yield of TMB | 92.60% |

Table based on research into the green synthesis of 1,2,3-trimethoxybenzene. researchgate.net

Other patented methods for synthesizing 1,2,3-trimethoxybenzene include processes starting from guaiacol (B22219) or using phase-transfer catalysts like tetrabutyl ammonium (B1175870) bromide with pyrogallol and dimethyl sulfate. google.comgoogle.com

Regioselective Functionalization of the Trimethoxybenzene Ring System

Achieving the desired substitution pattern on the trimethoxybenzene ring requires precise control over the reaction's regioselectivity. The electronic properties of the methoxy (B1213986) groups strongly influence the position of electrophilic substitution. Research has demonstrated that the 1,2,3-trimethoxybenzene ring can undergo regioselective reductive electrophilic substitution. mdma.chdocumentsdelivered.com This allows for the targeted removal of the methoxy group at the 2-position and subsequent replacement with various electrophiles in a one-pot procedure, yielding 2-substituted resorcinol (B1680541) dimethyl ethers. mdma.ch While this specific reaction functionalizes the 2-position, understanding the directing effects of the methoxy groups is crucial for developing strategies to functionalize other positions, such as the 5-position needed for the synthesis of the target azide (B81097). For instance, a patented method describes the synthesis of 3,4,5-trimethoxybenzaldehyde starting from 1,2,3-trimethoxybenzene, which undergoes a substitution reaction to introduce the formyl group at the desired position. google.com

Introduction of the Azido Group

The final key transformation in the synthesis of 5-(azidomethyl)-1,2,3-trimethoxybenzene is the introduction of the azido (-N₃) functionality. This is typically achieved through a nucleophilic substitution reaction where a halide at the benzylic position is displaced by an azide anion.

Nucleophilic Substitution Reactions with Azide Sources (e.g., Sodium Azide)

The conversion of the benzylic halide, 5-(bromomethyl)-1,2,3-trimethoxybenzene, to the corresponding azide is accomplished via a nucleophilic substitution reaction, most commonly an Sₙ2 type reaction. Sodium azide (NaN₃) is a widely used and effective source of the azide nucleophile for this purpose. nih.gov The reaction involves the displacement of the bromide leaving group by the azide ion.

This type of reaction is well-established for preparing benzylic azides from benzylic bromides. nih.gov The process can be integrated into one-pot sequences where the in situ generated azide is used directly in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). nih.govrsc.org This approach is advantageous as it avoids the isolation of potentially hazardous azide intermediates. researchgate.net The development of batch and microflow processes for azide synthesis has been explored to improve safety profiles by minimizing the headspace where the toxic and explosive hydrazoic acid can accumulate. researchgate.net

Diazo-transfer Reactions for Alkyl Azide Synthesis

Diazo-transfer reactions represent a powerful method for the synthesis of azides, including alkyl azides like this compound. This transformation typically involves the reaction of a primary amine with a diazo-transfer reagent, which installs the azide functionality. Common diazo-transfer reagents include tosyl azide and mesyl azide.

A plausible synthetic route to this compound via a diazo-transfer reaction would start from the corresponding primary amine, 5-(aminomethyl)-1,2,3-trimethoxybenzene. The reaction proceeds by the transfer of the diazo group from the sulfonyl azide to the amine, which then undergoes rearrangement to the azide. More recent developments have introduced sulfonyl-azide-free (SAFE) diazo-transfer protocols, which offer safety advantages by avoiding the use of potentially explosive low molecular weight sulfonyl azides. nih.gov

| Reagent Class | Specific Reagent | Key Features |

| Sulfonyl Azides | Tosyl Azide, Mesyl Azide | Commonly used, effective for primary amines. |

| SAFE Reagents | e.g., Diazobarbituric acid derivatives | Avoids potentially hazardous sulfonyl azides. |

Automated and Scalable Synthesis Protocols for Azidation

The synthesis of organic azides, while synthetically valuable, can present safety challenges, particularly on a large scale, due to the potential instability of azide compounds and intermediates. lpp-group.com To address these concerns, automated and scalable synthesis protocols, particularly those utilizing flow chemistry, have been developed. cam.ac.uk

Flow synthesis offers significant advantages for the preparation of compounds like this compound. rsc.org By carrying out the reaction in a continuous flow reactor, the reaction volume at any given time is minimized, which significantly reduces the risk associated with potentially exothermic or unstable reactions. lpp-group.com Furthermore, flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. amidetech.com The use of monolithic azide reagents in flow chemistry further enhances safety and efficiency. cam.ac.uk This approach can be integrated into multi-step sequences, enabling the automated synthesis of more complex molecules derived from the azide intermediate. rsc.org

| Synthesis Protocol | Advantages | Application to this compound |

| Batch Synthesis | Suitable for small-scale laboratory preparation. | Standard approach for initial synthesis and discovery. |

| Flow Synthesis | Enhanced safety, precise control, scalability, potential for automation. cam.ac.ukamidetech.com | Ideal for large-scale production and integration into multi-step automated synthesis. rsc.org |

Considerations for Reaction Conditions and Solvent Systems (e.g., DMF)

The choice of reaction conditions and solvent system is crucial for the efficient synthesis of this compound, typically prepared via a nucleophilic substitution (SN2) reaction. In this common route, a suitable leaving group on the benzylic carbon, such as a halide (e.g., bromide or chloride) or a mesylate, is displaced by an azide nucleophile, commonly from sodium azide.

Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. quora.com N,N-Dimethylformamide (DMF) is a widely used solvent for this purpose due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds. nih.govrsc.org Its use can facilitate the dissolution of sodium azide and the organic substrate, thereby increasing the reaction rate. whiterose.ac.uk The nucleophilicity of the azide anion is known to be greater in polar aprotic solvents like DMSO and DMF compared to protic or less polar solvents. researchgate.net

| Solvent | Type | Role in Azide Synthesis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Solvates the cation of the azide salt, enhancing the nucleophilicity of the azide anion and increasing the reaction rate of the SN2 substitution. quora.comnih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, it enhances the nucleophilicity of the azide anion. researchgate.net |

| Acetonitrile (MeCN) | Polar Aprotic | A common alternative to DMF, although sometimes less effective depending on the specific substrate and reaction conditions. whiterose.ac.uk |

Advanced Synthetic Strategies for Analogues and Derivatives

Beyond the direct synthesis of this compound, advanced synthetic strategies can be employed to generate its analogues and derivatives, expanding its utility in various applications.

Multi-component Reactions Incorporating Azidomethyl Trimethoxybenzene Motifs

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govjocpr.com this compound is an excellent building block for MCRs, particularly in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". orientjchem.org

In a typical MCR involving this motif, this compound can be reacted with a terminal alkyne and other components to rapidly generate a library of diverse and complex triazole-containing molecules. chapman.edu This approach is highly valuable in drug discovery for the rapid synthesis of potential therapeutic agents. beilstein-journals.orgnih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups and structural diversity in the final products. frontiersin.org

Photoredox-Catalyzed Azidation Approaches

Photoredox catalysis has emerged as a mild and powerful method for the formation of C-N bonds, including the synthesis of azides. organic-chemistry.org This approach can be applied to the synthesis of this compound and its analogues through the direct azidation of benzylic C-H bonds. acs.orgresearchgate.net

In a photoredox-catalyzed azidation, a photocatalyst, upon irradiation with visible light, initiates a radical chain reaction that leads to the formation of a benzylic radical. organic-chemistry.org This radical can then be trapped by an azide source, such as the Zhdankin azidoiodinane reagent, to form the desired azide product. acs.orgresearchgate.net This method is advantageous as it can proceed under mild conditions and can tolerate a wide range of functional groups. organic-chemistry.orgnih.gov Copper-based photoredox catalysts have been shown to be effective for this transformation. organic-chemistry.orgacs.org

| Catalysis Type | Key Features | Relevance to this compound |

| Copper Photoredox Catalysis | Utilizes visible light, proceeds via a radical mechanism, mild reaction conditions. organic-chemistry.orgacs.org | Enables direct C-H azidation at the benzylic position of a suitable precursor to form the target compound or its analogues. researchgate.netnih.gov |

Integration into One-Pot Synthesis Sequences

One-pot synthesis sequences, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. chapman.edu this compound can be readily integrated into such sequences.

For instance, the precursor to this compound, such as the corresponding benzyl halide, can be converted to the azide in situ, which is then immediately reacted with an alkyne in a subsequent step to form a triazole, all in one pot. orientjchem.orgchapman.edu This approach is particularly useful for the synthesis of 1,4-disubstituted 1,2,3-triazoles. chapman.edu The in situ generation and consumption of the azide intermediate can also enhance safety by avoiding the isolation and handling of potentially sensitive azide compounds.

Chemical Reactivity and Transformation Pathways of 5 Azidomethyl 1,2,3 Trimethoxybenzene

Reactions of the Azidomethyl Group

The azide (B81097) functional group is characterized by its high energy and ability to participate in a range of chemical reactions. This makes it a valuable component in the synthesis of complex molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and reliable method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov This reaction is noted for its high yield, broad substrate scope, and the formation of byproducts that are easily removed. nih.govunizar.es

The reaction between 5-(azidomethyl)-1,2,3-trimethoxybenzene and a terminal alkyne in the presence of a copper(I) catalyst results in the exclusive formation of the 1,4-disubstituted 1,2,3-triazole. This pronounced regioselectivity is a key feature of the CuAAC reaction, setting it apart from the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers. nih.gov The resulting triazole is a stable aromatic heterocycle, providing a robust linkage between different molecular fragments.

While specific experimental data for the CuAAC reaction involving this compound are not extensively detailed in the literature, the general protocols for such reactions are well-established. These reactions are typically conducted at or near room temperature in a variety of solvents. The necessary copper(I) catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate, with the addition of a reducing agent such as sodium ascorbate.

The CuAAC reaction is known for its tolerance of a wide variety of functional groups, allowing for a broad range of alkyne substrates to be used. nih.govunizar.es It is expected that this compound would react effectively with terminal alkynes containing various substituents, including alkyl, aryl, hydroxyl, and carboxyl groups, generally providing the triazole products in high yields. beilstein-journals.org

| Alkyne Substrate Type | Expected Product |

|---|---|

| Phenylacetylene | 1-((1,2,3-Trimethoxy-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-((1,2,3-Trimethoxy-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Hexyne | 4-Butyl-1-((1,2,3-Trimethoxy-5-yl)methyl)-1H-1,2,3-triazole |

| Ethynyltrimethylsilane | 1-((1,2,3-Trimethoxy-5-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

The mechanism of the CuAAC reaction is understood to be a stepwise process. It is initiated by the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper, leading to a cyclization that forms a six-membered metallacycle. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product while regenerating the copper(I) catalyst. The copper catalyst is crucial for lowering the reaction's activation energy and ensuring the high regioselectivity for the 1,4-isomer. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to the CuAAC reaction. magtech.com.cn This reaction employs a strained cyclooctyne (B158145), where the ring strain provides the necessary energy for the reaction to proceed at room temperature without a metal catalyst. nih.gov The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in biological systems. magtech.com.cn It is anticipated that this compound would undergo efficient SPAAC with various cyclooctynes, such as dibenzocyclooctyne (DBCO), to form the corresponding stable triazole adduct.

Reduction Reactions to Aminomethyl Derivatives

The azide group of this compound can be readily reduced to a primary amine, yielding 5-(aminomethyl)-1,2,3-trimethoxybenzene. This transformation is a common and useful method in organic synthesis. Several established methods can be employed for this reduction:

Catalytic Hydrogenation: This method typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and is known for being a clean and high-yielding procedure.

Staudinger Reduction: This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org The Staudinger reduction is valued for its mild reaction conditions. nih.gov

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) are also effective for reducing azides to amines, although their high reactivity may limit their use with molecules containing sensitive functional groups. rsc.org

Staudinger Reduction and Related Transformations

The Staudinger reduction provides a mild and efficient method for the conversion of the azide functionality in this compound into a primary amine. wikipedia.orgorganicchemistrytutor.com This two-step reaction is highly valued in organic synthesis for its chemoselectivity, as it does not affect other potentially reducible functional groups that might be sensitive to harsher reduction methods like catalytic hydrogenation. organicchemistrytutor.com

The reaction is initiated by treating the azide with a phosphine, most commonly triphenylphosphine (PPh₃). chemeurope.comcommonorganicchemistry.com The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This addition leads to the formation of a phosphazide (B1677712) intermediate, which subsequently undergoes a cyclization and rearrangement, expelling dinitrogen gas (N₂) in a thermodynamically favorable step. orgosolver.comorganic-chemistry.org The product of this initial transformation is a stable iminophosphorane (or aza-ylide). wikipedia.orgchemeurope.com

In the second step, the iminophosphorane is hydrolyzed by the addition of water. commonorganicchemistry.comopenochem.org This hydrolysis cleaves the phosphorus-nitrogen double bond, yielding the primary amine, (1,2,3-trimethoxy-5-(aminomethyl)benzene), and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

Reaction Mechanism:

Iminophosphorane Formation: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

A related transformation is the Staudinger ligation, a modification of the classic reaction that forms a stable amide bond instead of a primary amine upon hydrolysis. chemeurope.com This variant employs a specifically designed phosphine reagent containing an electrophilic trap, allowing for the covalent joining of two molecular fragments. chemeurope.com

Interactive Data Table: Key Features of the Staudinger Reduction

| Feature | Description | Reference |

| Reagents | Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃), followed by water (H₂O). | wikipedia.org |

| Intermediate | Iminophosphorane (Aza-ylide). | chemeurope.comorganic-chemistry.org |

| Product | Primary amine. | organicchemistrytutor.comorgosolver.com |

| Byproduct | Triphenylphosphine oxide (TPPO) or Tributylphosphine oxide. | wikipedia.org |

| Key Advantage | Mild and chemoselective reduction conditions. | organicchemistrytutor.com |

Other [3+2] Cycloaddition Reactions

The azide group of this compound is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions, most notably with alkynes to form 1,2,3-triazole rings. wikipedia.org This family of reactions, pioneered by Rolf Huisgen, has become a cornerstone of modern synthetic chemistry. wikipedia.orgnih.gov

Huisgen 1,3-Dipolar Cycloaddition (Thermal) The uncatalyzed, thermal reaction between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org The lack of regioselectivity and the harsh conditions limit its synthetic utility. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A significant advancement was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the premier example of a "click chemistry" reaction. wikipedia.orglongdom.org This reaction is characterized by its reliability, high yields, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govnih.gov The reaction proceeds under mild conditions, often at room temperature and in various solvents, including water. organic-chemistry.orgchemeurope.com The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. wikipedia.orgchemeurope.com The CuAAC has found widespread use in bioconjugation, drug discovery, and materials science. bioclone.netacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the cellular toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This metal-free variant utilizes a strained cyclooctyne as the alkyne component. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing the cycloaddition to proceed rapidly at physiological temperatures without any catalyst. magtech.com.cn SPAAC is a powerful bioorthogonal reaction used for labeling and tracking biomolecules in living systems. nih.govrsc.org

Interactive Data Table: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Conditions | Regioselectivity | Key Application Area | Reference |

| Thermal Huisgen | None | High Temperature | Low (mixture of 1,4- and 1,5-isomers) | General Organic Synthesis | wikipedia.orgorganic-chemistry.org |

| CuAAC | Copper(I) | Mild (Room Temp), Aqueous compatible | High (exclusively 1,4-isomer) | Drug Discovery, Materials Science | nih.govbioclone.net |

| SPAAC | None (Strained Alkyne) | Mild (Physiological Temp) | High | Bioconjugation, Live Cell Imaging | magtech.com.cn |

Reactivity of the 1,2,3-Trimethoxybenzene (B147658) Aromatic Core

The 1,2,3-trimethoxybenzene nucleus is an electron-rich aromatic system, and its reactivity is dominated by the powerful activating and directing effects of the three methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution Reactions on the Trimethoxybenzene Ring

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. vaia.comorganicchemistrytutor.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the positively charged intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.comyoutube.com

In this compound, the three adjacent methoxy groups strongly activate the ring towards electrophiles. The directing effects are additive:

The C1-methoxy group directs ortho (C2, C6) and para (C4).

The C2-methoxy group directs ortho (C1, C3) and para (C5).

The C3-methoxy group directs ortho (C2, C4) and para (C6).

Considering the positions available for substitution (C4, C5, C6), the C4 and C6 positions are the most activated, as they are para to one methoxy group and ortho to another. The C5 position, being para to the central C2-methoxy group but meta to the C1 and C3 groups, is also activated but generally less so than the C4 and C6 positions. youtube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the C4 and C6 positions.

Oxidative Transformations of Methoxy Groups

The methoxy groups on the aromatic core can undergo oxidative transformations, most notably O-demethylation, to yield the corresponding phenols (hydroxyl groups). nih.gov This reaction is a critical step in the synthesis of many natural products and pharmaceutical intermediates. google.com Selective demethylation can be challenging, but specific reagents have been developed to target certain positions. For instance, Lewis acids such as zirconium tetrachloride (ZrCl₄) have been used for the selective demethylation of the middle methoxy group in 1,2,3-trimethoxybenzene derivatives to produce 2,6-dimethoxyphenols. google.com The resulting phenol (B47542) groups can then serve as handles for further functionalization. Under more vigorous oxidative conditions, the electron-rich aromatic ring, particularly after conversion to phenols, can be susceptible to oxidation to form quinone-type structures.

Derivatization of the Aromatic Nucleus for Tailored Properties

The reactivity of the 1,2,3-trimethoxybenzene core allows for extensive derivatization to create molecules with tailored electronic, physical, or biological properties. longdom.org The synthesis of bioactive compounds often utilizes this scaffold. researchgate.netacs.org

Strategies for derivatization include:

Electrophilic Substitution: As discussed, introducing functional groups like nitro (-NO₂) or halo (-Br, -Cl) groups onto the ring. These groups can then be further transformed; for example, a nitro group can be reduced to an amine, or a halogen can be used in metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling: Following halogenation of the aromatic ring, Suzuki-Miyaura or Sonogashira coupling reactions can be employed to form new carbon-carbon bonds, attaching aryl, alkyl, or alkynyl fragments.

Modification of Methoxy Groups: Selective demethylation provides access to phenols, which can be converted into ethers or esters, significantly altering the molecule's properties such as solubility and hydrogen-bonding capability.

These derivatization pathways are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its therapeutic properties.

Spectroscopic and Structural Elucidation of 5 Azidomethyl 1,2,3 Trimethoxybenzene and Its Derivatives

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The most prominent and diagnostic feature in the IR spectrum of 5-(Azidomethyl)-1,2,3-trimethoxybenzene is the absorption band corresponding to the azide (B81097) (-N₃) functional group. The asymmetric stretching vibration of the N≡N triple bond in the azide group gives rise to a very strong and sharp absorption peak. This peak is typically found in a relatively uncongested region of the spectrum, making it an unambiguous indicator of the azide's presence.

Azide (N₃) Asymmetric Stretch: A strong, sharp absorption band is expected to appear in the range of 2090–2140 cm⁻¹ .

The presence of this intense band provides definitive evidence for the successful conversion of a precursor, such as a benzyl (B1604629) bromide, into the corresponding benzyl azide. Other expected, though less diagnostic, absorption bands would include C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-O stretching for the ether linkages of the methoxy (B1213986) groups (around 1000-1300 cm⁻¹).

Analysis of Methoxy and Aromatic Ring Vibrations

The azide (-N₃) group exhibits a strong and highly characteristic asymmetric stretching vibration (νₐₛ) typically found in the 2100-2160 cm⁻¹ region of the IR spectrum. This peak is often sharp and intense, making it a key diagnostic marker for the presence of the azide functionality. The corresponding symmetric stretch (νₛ) is often weaker in the IR spectrum but may be more prominent in the Raman spectrum. For comparison, benzyl azide shows a strong IR absorption band for the azide group.

The 1,2,3-trimethoxybenzene (B147658) moiety presents several distinct vibrational modes. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, with one study on 1,2,3-trimethoxybenzene reporting this peak at 3099 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibrations of the methoxy groups typically result in strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The aromatic ring itself has characteristic C=C stretching vibrations (ring modes) that appear in the 1400-1620 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, would be expected in the 700-900 cm⁻¹ region.

The methylene (B1212753) bridge (-CH₂-) connecting the azide and the aromatic ring would show characteristic stretching vibrations around 2850 cm⁻¹ (symmetric) and 2925 cm⁻¹ (asymmetric), as well as scissoring and rocking deformations at lower wavenumbers.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Azide (-N₃) | Symmetric Stretch | 1200 - 1350 | Weak (IR), Strong (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Methylene (-CH₂-) | Asymmetric Stretch | ~2925 | Medium |

| Methylene (-CH₂-) | Symmetric Stretch | ~2850 | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1620 | Medium to Strong |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1200 - 1300 | Strong |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1000 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

This table presents expected values based on spectroscopic principles and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₃N₃O₃. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass is 223.0957 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would serve as unambiguous confirmation of the compound's elemental composition.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would be expected to undergo characteristic fragmentation pathways. A primary and highly diagnostic fragmentation for benzyl azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would lead to the formation of a nitrene radical cation intermediate, which could then rearrange.

Another common fragmentation pathway for this molecule would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 3,4,5-trimethoxybenzyl cation. Further fragmentation could proceed from this key ion, primarily through the sequential loss of methyl radicals (•CH₃, 15 Da) and carbon monoxide (CO, 28 Da) from the methoxy groups, a pattern commonly observed for methoxy-substituted aromatic compounds. nist.gov

Table 2: Plausible Mass Fragments for this compound

| m/z (calculated) | Proposed Fragment | Neutral Loss |

| 223.10 | [C₁₀H₁₃N₃O₃]⁺˙ | (Molecular Ion) |

| 195.10 | [C₁₀H₁₃NO₃]⁺˙ | N₂ |

| 181.08 | [C₁₀H₁₁O₃]⁺ | •N₃ |

| 166.06 | [C₉H₈O₃]⁺˙ | •CH₃ from nih.gov⁺ |

| 151.04 | [C₈H₅O₃]⁺ | •CH₃ from weizmann.ac.il⁺˙ |

This table outlines a theoretical fragmentation pattern based on established chemical principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a single crystal of sufficient quality can be grown, this method can provide definitive structural information for this compound.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms. researchgate.net It would reveal the conformation of the methoxy groups relative to the benzene (B151609) ring and the geometry of the azidomethyl substituent. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-stacking, which govern the material's bulk properties. While experimental data for this specific compound is not available, analysis of related structures like 1,3,5-trimethoxybenzene (B48636) has provided detailed insights into molecular conformation and packing. researchgate.net

Other Advanced Characterization Techniques

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, would be expected to produce a strong Raman signal. Likewise, the "breathing" modes of the aromatic ring, where the ring expands and contracts symmetrically, typically give rise to intense Raman bands. The C-C bond stretching within the aromatic ring would also be clearly observable. This technique would provide complementary data to confirm the presence and structural environment of the key functional groups within the molecule. researchgate.net

UV-Vis Spectroscopy

The UV spectrum of 1,2,3-trimethoxybenzene exhibits absorption peaks at 207 nm and 267 nm. researchgate.net These absorptions are characteristic of the π → π* transitions within the benzene ring. The methoxy groups (–OCH₃) act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene.

The introduction of an azidomethyl group (–CH₂N₃) at the 5-position of the 1,2,3-trimethoxybenzene ring is expected to further influence the UV-Vis spectrum. The azide group itself has weak absorption in the UV region. However, its electronic interaction with the substituted benzene ring may lead to subtle shifts in the absorption maxima.

To illustrate the effect of substitution on the benzene ring, we can consider the UV-Vis spectrum of a related compound, methyl gallate (methyl 3,4,5-trihydroxybenzoate). In its protonated form, methyl gallate shows a maximum absorbance at approximately 275 nm. mdpi.com Upon deprotonation in a basic solution, this maximum shifts to around 320 nm, demonstrating the significant impact of changes in the electronic nature of the substituents on the UV-Vis spectrum. mdpi.com

The table below summarizes the available UV-Vis data for 1,2,3-trimethoxybenzene and methyl gallate, which serve as reference points for predicting the spectral behavior of this compound.

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| 1,2,3-Trimethoxybenzene | 207, 267 | Not specified | researchgate.net |

| Methyl Gallate (protonated) | 275 | Aqueous solution | mdpi.com |

| Methyl Gallate (deprotonated) | 320 | Aqueous NaOH solution | mdpi.com |

It is important to note that the solvent in which the spectrum is recorded can also influence the λmax values due to solute-solvent interactions. A comprehensive spectroscopic elucidation of this compound would require experimental determination of its UV-Vis spectrum in various solvents to fully characterize its electronic properties.

Computational and Theoretical Investigations of 5 Azidomethyl 1,2,3 Trimethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to predict the geometric, electronic, and spectroscopic properties of molecules. For 5-(Azidomethyl)-1,2,3-trimethoxybenzene, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (particularly around the methoxy (B1213986) and azidomethyl groups), a thorough conformational analysis is necessary to identify the global minimum energy structure.

Molecular Orbitals and Reactivity Prediction

The spatial distribution of the HOMO and LUMO provides further clues about a molecule's reactivity. The HOMO is associated with the ability to donate electrons, so regions of the molecule with high HOMO density are likely to be sites of electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are susceptible to nucleophilic attack.

For this compound, it is expected that the HOMO would be distributed across the π-system of the benzene (B151609) ring, enhanced by the electron-donating methoxy groups. The LUMO, on the other hand, would likely be concentrated on the azidomethyl substituent, particularly the azide (B81097) moiety, which can act as an electrophilic center. This distribution would suggest that electrophiles would preferentially react with the benzene ring, while nucleophiles would target the azidomethyl group. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visually complement this analysis by showing regions of electron richness (negative potential) and electron deficiency (positive potential).

Semiempirical Methods

Semiempirical methods offer a faster, albeit less accurate, alternative to DFT for computational studies. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them suitable for larger molecules or for preliminary, high-throughput screening.

Application in Energetic Properties and Reaction Pathways (e.g., PM5 method)

Methods like PM5 (Parametric Method 5) can be employed to rapidly estimate energetic properties such as heats of formation and to explore potential reaction pathways. While less common now with the advent of more powerful computers that can handle DFT calculations more efficiently, semiempirical methods can still be valuable for initial explorations of a molecule's potential energy surface.

For this compound, a semiempirical method like PM5 could be used to quickly screen different conformations or to model the initial stages of a reaction, such as the thermal decomposition of the azide group, which is a common reaction for this functional group. The results could provide a qualitative understanding of the reaction barriers and intermediates, which could then be refined with more accurate DFT or ab initio calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations are excellent for studying reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the conformational flexibility and dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its flexible substituent groups.

The key areas of flexibility in this molecule include the rotation of the azidomethyl group relative to the benzene ring and the rotations of the three methoxy groups. An MD simulation models the atomic motions by solving Newton's equations of motion, providing a trajectory that maps how the molecule's conformation evolves. Analysis of this trajectory can identify the most stable, low-energy conformers and the energy barriers between them.

This information is valuable for understanding how the molecule's shape influences its reactivity and interactions. For instance, the accessibility of the azide group for a cycloaddition reaction might be influenced by the orientation of the neighboring methoxy groups. MD simulations can be performed in various environments, such as in a vacuum or in an explicit solvent, to understand how intermolecular interactions affect conformational preferences.

A typical analysis of an MD trajectory involves monitoring key dihedral angles. The results can be used to generate a potential of mean force (PMF) plot, which shows the free energy as a function of a specific dihedral angle, revealing the most stable rotational states.

| Dihedral Angle | Description | Typical Low-Energy Conformations (Illustrative) |

| τ1 (C4-C5-C_methylene-N_azide) | Rotation of the azidomethyl group | Perpendicular to the ring (~90°) |

| τ2 (C1-C2-O-C_methyl) | Rotation of the C2 methoxy group | Coplanar with the ring (~0° or 180°) |

| τ3 (C2-C3-O-C_methyl) | Rotation of the C3 methoxy group | Perpendicular to the ring (~90°) |

This table is illustrative and provides hypothetical data to demonstrate the typical output of such a computational study.

Q & A

Q. What are the common synthetic routes for 5-(Azidomethyl)-1,2,3-trimethoxybenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or azide functionalization. A key route involves reacting a benzyl alcohol precursor (e.g., 5-(chloromethyl)-1,2,3-trimethoxybenzene) with sodium azide (NaN₃) in dimethylformamide (DMF) under reflux conditions . Another approach employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the azide group, where the precursor is functionalized with an alkyne or azide group, followed by cycloaddition under mild conditions (room temperature, aqueous/organic solvent mixture) . Purification is achieved via column chromatography (e.g., silica gel with CH₂Cl₂/CH₃OH gradients) .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR spectroscopy to confirm substitution patterns and azide integration. For example, the azidomethyl group exhibits a singlet near δ 4.2 ppm in ¹H NMR, while aromatic protons of the trimethoxybenzene ring appear as distinct singlets due to symmetry . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS or MALDI-TOF), and FT-IR confirms the azide stretch (~2100 cm⁻¹) . For crystalline derivatives, X-ray diffraction resolves bond lengths and angles, though no direct data for this compound is cited.

Q. What is the reactivity profile of this compound in click chemistry?

- Methodological Answer : The azide group enables CuAAC reactions with terminal alkynes to form 1,4-disubstituted triazoles. For example, reacting with 2-ethynylpyridine in CH₂Cl₂/H₂O with CuSO₄/Na-ascorbate yields triazole-linked ligands (88% yield after silica gel purification) . Reaction kinetics depend on azide/alkyne stoichiometry, solvent polarity, and copper catalyst concentration. Side reactions (e.g., azide reduction) are minimized by excluding reducing agents and optimizing reaction time (~48 hours) .

Advanced Research Questions

Q. How does this compound function in coordination chemistry?

- Methodological Answer : The compound serves as a precursor for multidentate ligands in titanium complexes. For instance, triazole derivatives synthesized via CuAAC form stable complexes with Ti(IV), characterized by DOSY NMR and solid-state CP/MAS ¹³C NMR to confirm ligand-metal binding . These complexes are studied for catalytic or photoelectrochemical applications, requiring rigorous exclusion of moisture and oxygen during synthesis to prevent hydrolysis .

Q. What thermodynamic properties govern the stability of this compound?

- Methodological Answer : Sublimation enthalpy (Δcr→gH° = 92.4 ± 0.7 kJ·mol⁻¹) and phase transitions are measured via transpiration experiments and validated by quantum-chemical calculations (e.g., DFT). Thermal stability under inert atmospheres is assessed by TGA/DSC , showing decomposition above 200°C . Solubility in organic solvents (e.g., CH₂Cl₂, THF) is predicted using Hansen solubility parameters, critical for reaction design .

Q. Can this compound be used in radiochemistry applications?

- Methodological Answer : While direct evidence is limited, structurally similar trimethoxybenzene derivatives undergo copper-mediated radiofluorination (e.g., 5-[¹⁸F]fluoro-1,2,3-trimethoxybenzene, 36% RCY) . For this compound, substituting the azide group with ¹⁸F via nucleophilic aromatic substitution (using KF/Kryptofix in DMF at 120°C) is plausible but requires optimization of electron density and steric hindrance .

Q. How do electron-donating substituents influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The trimethoxy groups increase aromatic ring electron density, directing electrophilic attacks to the azidomethyl position. In Friedel-Crafts alkylation , the azide group acts as a leaving group, enabling substitution with nucleophiles (e.g., N,N-dimethylaniline in TFA at 60°C yields 78% product) . Steric effects from the methoxy groups may slow kinetics, necessitating elevated temperatures or catalytic Lewis acids .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with reverse-phase columns (C18, 2.6 µm particle size) and electrospray ionization (ESI+) provides sensitivity down to ng/mL levels. Matrix effects (e.g., ion suppression in biological samples) are mitigated using isotope-labeled internal standards. For thermal degradation studies, pyrolysis-GC/MS identifies decomposition products (e.g., trimethoxybenzene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.